molecular formula C18H17NO4 B2380241 Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone CAS No. 954010-10-7

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone

Cat. No.: B2380241
CAS No.: 954010-10-7
M. Wt: 311.337
InChI Key: POJNXGKEZIBYLX-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone is a synthetic compound featuring a benzodioxole core linked to a morpholine ring substituted with a phenyl group at the 2-position. This structure combines aromatic and heterocyclic motifs, which are common in pharmacologically active molecules. The benzodioxole moiety contributes to metabolic stability and lipophilicity, while the 2-phenylmorpholine group may influence conformational flexibility and target binding.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(2-phenylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-18(14-6-7-15-16(10-14)23-12-22-15)19-8-9-21-17(11-19)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJNXGKEZIBYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzo[d][1,3]dioxole with a suitable morpholine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone has shown significant promise as a pharmacophore in drug development, particularly for cancer and neurological disorders.

  • Antitumor Activity : Studies indicate that this compound exhibits potent activity against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been reported to inhibit cell growth and induce apoptosis in specific cancer types .

Material Science

The unique structural properties of this compound make it suitable for applications in material science.

  • Organic Semiconductors : Its ability to form stable molecular structures allows for exploration in the development of organic semiconductors, which are crucial for electronic devices .

Biological Studies

This compound is utilized in various biological assays to investigate its effects on cellular processes.

  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. Specifically:
    • Antibacterial Activity : Minimum inhibitory concentrations (MICs) against Staphylococcus aureus were found to be as low as 625 µg/mL .
    • Antifungal Activity : The compound showed effective inhibition against Candida albicans, with certain derivatives achieving complete inhibition at low concentrations .

Study 1: Antimicrobial Screening

A comprehensive screening of various dioxole derivatives assessed their antimicrobial properties. Results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced activity against S. aureus and C. albicans. Structural modifications were suggested to optimize efficacy.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that variations in substituents on the morpholine ring significantly influenced both antibacterial and antifungal activities. Compounds with hydrophobic groups demonstrated increased membrane permeability, enhancing their antimicrobial potency.

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compound625 (S. aureus)500 (C. albicans)
Derivative A1250 (E. faecalis)250 (C. albicans)
Derivative B500 (S. epidermidis)1000 (C. albicans)

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Benzo[d][1,3]dioxol-5-yl(morpholino)methanone (7c)

  • Structure : Lacks the 2-phenyl substituent on the morpholine ring .
  • Synthesis : Catalyzed by [Rh(COD)₂]BF₄/BINAP with CsOAc in benzene/water at room temperature.
  • Key Differences : The absence of the 2-phenyl group likely reduces steric hindrance and lipophilicity compared to the target compound.

(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(morpholino)methanone (4a)

  • Structure : Incorporates a pyrazoline ring and tert-butyl group .
  • Physicochemical Properties : Melting point = 138–140°C; yield = 77%.

Piperidine/Pyrrolidine-Based Methanones

Benzo[d][1,3]dioxol-5-yl(piperidin-1-yl)methanone (4b)

  • Structure: Replaces morpholino with piperidine .
  • Key Differences: The saturated piperidine ring may alter hydrogen-bonding capacity compared to morpholino.

Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone

  • Structure : Features a hydroxymethyl group on piperidine .

Heterocyclic Variations: Thiazole and Thiophene Derivatives

(3-(Benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone (3s)

  • Structure : Integrates thiophene and dimethoxyphenyl groups .
  • Physicochemical Properties : Yield = 63.6%; m.p. = 138–140°C.

(S)-(5-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazol-4-yl)(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)methanone (27)

  • Structure : Thiazole core with a pyrrolidine group .
  • Synthesis : Yield = 60%; LC-HRMS confirms molecular ion [M+H]⁺ = 467.1652.

Quinoline and Cyclopropanecarboxamide Derivatives

Quinoline-4-carboxamides (F5–F7)

  • Structure: Quinoline core with benzodioxole substituents .
  • Bioactivity : Tubulin inhibitors, highlighting the benzodioxole group’s role in targeting microtubules.

Cyclopropanecarboxamides (41, 92–94)

  • Structure : Cyclopropane-linked carboxamides with thiazole or phenyl groups .
  • Synthesis Yields: 16–32%, lower than morpholino methanones due to steric complexity.

Substituent Effects on Physicochemical Properties

Compound Class Key Substituent Melting Point (°C) Yield (%) Notable Properties
Morpholino Methanones 2-Phenyl (target) N/A N/A High lipophilicity
Morpholino Methanones (7c) Unsubstituted morpholine N/A N/A Synthesized via Rh catalysis
Piperidine Methanones (4b) Piperidine Oil 80 Lower polarity
Thiophene-Pyrazolines (3s) Thiophene 138–140 63.6 Enhanced π-stacking capacity
Cyclopropanecarboxamides (41) Cyclopropane N/A 32 Conformational rigidity

Biological Activity

Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C₁₇H₁₉N₁O₃
  • Molecular Weight: 287.3535 g/mol
  • InChIKey: QHWOFMXDKFORMO-XVNBXDOJSA-N

The structure features a benzo[d][1,3]dioxole moiety linked to a morpholine ring, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the dioxole ring followed by the introduction of the morpholino group. Specific conditions such as temperature, catalysts, and solvents can significantly influence yield and purity.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity: Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentrations (MICs) ranging from 625 µg/mL against Staphylococcus aureus to 1250 µg/mL against Enterococcus faecalis .
  • Antifungal Activity: The compound has also demonstrated antifungal effects against Candida albicans, with certain derivatives exhibiting complete inhibition at low concentrations .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the dioxole ring may interact with cellular targets involved in metabolic pathways or cell wall synthesis in bacteria and fungi.

Study 1: Antimicrobial Screening

A comprehensive screening of various dioxole derivatives was conducted to assess their antimicrobial properties. The results indicated that compounds with electron-donating groups on the phenyl ring showed enhanced activity against S. aureus and C. albicans. The study concluded that structural modifications could optimize efficacy .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that variations in substituents on the morpholine ring significantly influenced both antibacterial and antifungal activities. Compounds with hydrophobic groups showed increased membrane permeability, enhancing their antimicrobial potency .

Comparative Biological Activity Table

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compound625 (S. aureus)500 (C. albicans)
Derivative A1250 (E. faecalis)250 (C. albicans)
Derivative B500 (S. epidermidis)1000 (C. albicans)

Q & A

Q. How do researchers reconcile conflicting spectral data (e.g., NMR vs. X-ray)?

  • Methodological Answer: For discrepancies in stereochemistry, use nuclear Overhauser effect (NOE) NMR experiments to confirm spatial proximity of protons. Compare experimental X-ray data with density functional theory (DFT)-optimized structures (e.g., Gaussian 16). Validate via variable-temperature NMR to rule out conformational flexibility .

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